An In-depth Technical Guide to 2,3,5-Trimethoxyaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3,5-Trimethoxyaniline: Properties, Synthesis, and Applications
Senior Application Scientist Note: This technical guide addresses the chemical properties and structure of 2,3,5-trimethoxyaniline. It is important to note that specific experimental data for this particular isomer is not as widely available in public literature as for its common isomers, such as 3,4,5- and 2,4,5-trimethoxyaniline. Therefore, this document combines confirmed foundational data with predictive analysis based on established principles of organic chemistry and spectroscopy, providing a robust resource for researchers and drug development professionals.
Introduction and Overview
2,3,5-Trimethoxyaniline is a polysubstituted aromatic amine, a class of compounds that serves as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] The aniline scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic versatility and its ability to form key hydrogen bonding and van der Waals interactions within the active sites of biological targets.[2] The specific substitution pattern of three methoxy groups on the aniline ring, as seen in the 2,3,5-isomer, significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a unique building block for organic synthesis and drug discovery.
While anilines are invaluable, they can also present challenges related to metabolic instability or toxicity, often through P450-mediated oxidation.[3][4] The strategic placement of electron-donating methoxy groups can influence these metabolic pathways, potentially mitigating the formation of reactive metabolites.[4] This guide provides a detailed examination of the known and predicted characteristics of 2,3,5-Trimethoxyaniline, offering a foundational understanding for its potential use in synthetic and medicinal chemistry projects.
Molecular Structure and Chemical Properties
The core structure of 2,3,5-Trimethoxyaniline consists of a benzene ring functionalized with a primary amine group and three methoxy (-OCH₃) groups at the 2, 3, and 5 positions. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring toward electrophilic substitution.
Table 1: Physicochemical Properties of 2,3,5-Trimethoxyaniline
| Property | Value | Source(s) |
| CAS Number | 54754-51-7 | [5] |
| Molecular Formula | C₉H₁₃NO₃ | [3] |
| Molecular Weight | 183.20 g/mol | [3] |
| Appearance | Yellowish solid (Predicted) | [3] |
| Melting Point | ~50-60 °C (Predicted range) | [3] |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (ethanol, ether); less soluble in water (Predicted). | [3] |
| InChI Key | BBNQSYUZYQBRAO-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)OC)N | [3] |
Predictive Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be characteristic of the substitution pattern.
-
Aromatic Protons (δ 6.0-7.0 ppm): Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as doublets due to coupling with each other.
-
Amine Protons (δ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.
-
Methoxy Protons (δ 3.7-4.0 ppm): Three distinct singlets are predicted, one for each of the chemically non-equivalent methoxy groups at positions C2, C3, and C5. For comparison, the ¹H NMR of the related 3,4,5-isomer shows two signals for the methoxy groups (a 6H singlet for the C3/C5 groups and a 3H singlet for the C4 group) and a 2H singlet for the aromatic protons.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[6]
-
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, 2,3,5-trimethoxyaniline will exhibit two characteristic bands in this region: one for the asymmetric stretch and one for the symmetric stretch.[7]
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]
-
N-H Bending (1580-1650 cm⁻¹): A characteristic bending (scissoring) vibration for the primary amino group is expected in this region.[7]
-
C=C Stretching (Aromatic) (1400-1600 cm⁻¹): Several bands corresponding to the stretching vibrations of the aromatic ring will be present.
-
C-O Stretching (Ether) (1000-1300 cm⁻¹): Strong bands corresponding to the aryl-alkyl ether C-O stretching are expected.
-
C-N Stretching (1250-1335 cm⁻¹): A strong band for the aromatic C-N stretch is characteristic.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z = 183, corresponding to the molecular weight. In accordance with the nitrogen rule, the odd nominal molecular mass is indicative of the presence of a single nitrogen atom.[9][10]
-
Key Fragments: The fragmentation of aromatic amines is well-documented.[10][11] Common fragmentation pathways include:
-
[M-1]⁺: Loss of a hydrogen atom from the amine group.[10]
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from one of the methoxy groups.
-
[M-27]⁺: Loss of hydrogen cyanide (HCN) from the aniline ring, a common fragmentation for anilines.[11][12]
-
[M-30]⁺ or [M-31]⁺: Loss of formaldehyde (CH₂O) or a methoxy radical (•OCH₃).
-
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing polysubstituted anilines is the reduction of the corresponding nitroaromatic precursor.[13][14] For 2,3,5-trimethoxyaniline, the precursor would be 1,2,4-trimethoxy-5-nitrobenzene . This precursor can be synthesized from commercially available starting materials such as 1,2,4-trimethoxybenzene.[15][16]
The following is a representative protocol for the reduction of a nitroaromatic compound to an aniline using tin and hydrochloric acid, a classic and robust method.[14] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or hydrazine) is also a highly effective and common alternative.[5][17]
Experimental Protocol: Synthesis of 2,3,5-Trimethoxyaniline via Reduction of 1,2,4-Trimethoxy-5-nitrobenzene
Materials:
-
1,2,4-trimethoxy-5-nitrobenzene (1.0 eq)
-
Granulated Tin (Sn) (2.0-2.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 1,2,4-trimethoxy-5-nitrobenzene (1.0 eq) and granulated tin (2.0-2.5 eq) to the flask.
-
Acid Addition: Begin stirring the mixture and add concentrated HCl slowly via a dropping funnel. The reaction is exothermic and may require initial gentle heating to start, but should then be controlled with a water bath to maintain a steady reflux.[14]
-
Reaction: After the addition of HCl is complete, heat the mixture on a water bath or heating mantle for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The odor of the nitrobenzene should disappear.[14]
-
Workup - Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add a concentrated solution of NaOH or KOH to neutralize the excess acid and to dissolve the tin salts (which form sodium or potassium stannate). The mixture should become strongly basic.
-
Extraction: Transfer the basic mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2,3,5-trimethoxyaniline.
Applications in Research and Drug Development
Substituted anilines are foundational building blocks in medicinal chemistry.[1] Their derivatives are key components in drugs targeting a wide range of diseases.
-
Kinase Inhibitors: The anilino-quinazoline and anilino-pyrimidine scaffolds are central to many tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and imatinib. The aniline moiety typically occupies the ATP-binding pocket, forming crucial hydrogen bonds. The substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[2]
-
Antimicrobial Agents: The historical importance of anilines is rooted in the discovery of sulfonamide antibiotics, which are derivatives of sulfanilamide.[1]
-
Tubulin Polymerization Inhibitors: The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore found in potent anticancer agents like combretastatin, which inhibit tubulin polymerization and arrest cell division.[2] The unique electronic and steric profile of 2,3,5-trimethoxyaniline makes it an intriguing, alternative building block for synthesizing novel analogs in this class.
Safety and Handling
Aromatic amines as a class should be handled with care due to their potential toxicity.[18][19]
-
Hazards: Primary aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[20] They may cause skin and eye irritation. Prolonged or repeated exposure can lead to organ damage. Many aniline derivatives are suspected mutagens or carcinogens.[18][19]
-
Personal Protective Equipment (PPE): Always handle 2,3,5-trimethoxyaniline in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release into the environment.[22]
Conclusion
2,3,5-Trimethoxyaniline represents a synthetically valuable but under-characterized building block. While specific experimental data remains limited, a robust profile of its chemical and structural properties can be predicted through the application of fundamental chemical principles. Its structure offers a unique alternative to more common trimethoxyaniline isomers for use in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. This guide provides the foundational knowledge—from predicted spectral characteristics to a reliable synthesis protocol—required for researchers to confidently incorporate this compound into their research and development programs.
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